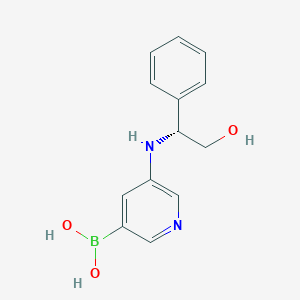

(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid

Description

(R)-(5-((2-Hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid is a chiral boronic acid derivative with the molecular formula C₁₃H₁₅BN₂O₃ and a molecular weight of 258.09 (CAS: 1613639-39-6). Its structure features a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a (2-hydroxy-1-phenylethyl)amino moiety in the R-configuration .

Properties

IUPAC Name |

[5-[[(1R)-2-hydroxy-1-phenylethyl]amino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O3/c17-9-13(10-4-2-1-3-5-10)16-12-6-11(14(18)19)7-15-8-12/h1-8,13,16-19H,9H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSNHXZNADHAAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NC(CO)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CN=C1)N[C@@H](CO)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Formation of iminium ions from aldehydes and amines.

- Boronate complex formation with boronic acids.

- Nucleophilic addition leading to the target boronic acid derivative.

Research Findings:

- A recent study demonstrated the synthesis of boronic acid derivatives via Petasis reactions involving salicylaldehyde, secondary amines, and boronic acids, achieving moderate to high yields (up to 96%) under mild conditions.

- The use of salicylaldehyde derivatives with boronic acids facilitated the formation of target compounds with good regioselectivity and stereoselectivity, especially when water-removal techniques (molecular sieves) were employed to shift equilibrium toward product formation.

Data Table: Typical Conditions for Petasis-Based Synthesis

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Solvent | Toluene, acetonitrile, glycerol | — | Choice depends on substrate polarity |

| Catalyst | None or trace acids/bases | — | Water removal enhances yield |

| Temperature | Room temperature to 50°C | 70-96% | Mild conditions preferred |

| Reagents | Boronic acids, aldehyde, amine | — | Electron-rich boronic acids favor higher yields |

Metal-Catalyzed Cross-Coupling Reactions

Another advanced approach involves transition metal catalysis, especially nickel or palladium catalysis, to form C–C bonds between boronic acids and halogenated pyridine derivatives.

Key Steps:

- Preparation of halogenated pyridine intermediates (e.g., 3-chloropyridine derivatives).

- Cross-coupling with phenylethylboronic acids using catalysts such as bis(triphenylphosphine)nickel(II) dichloride.

- Subsequent functionalization to introduce the amino and hydroxy groups.

Research Findings:

Data Table: Cross-Coupling Conditions

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Catalyst | NiCl2(PPh3)2 | — | Transition metal catalysis |

| Reagent | Boronic acids, halogenated pyridine | — | Electron-rich boronic acids give better yields |

| Solvent | DMF | — | Polar aprotic solvent |

| Temperature | 50°C | Up to 85% | Elevated temperature enhances coupling efficiency |

Asymmetric Synthesis and Chiral Catalysis

For the stereoselective synthesis of the (R)-enantiomer, asymmetric catalysis methods are employed, often involving chiral biphenol catalysts or chiral ligands.

Key Steps:

- Chiral catalysis during boronate formation or coupling steps.

- Enantioselective control through chiral ligand design.

Research Findings:

Data Table: Asymmetric Catalysis Conditions

| Parameter | Conditions | Enantiomeric Excess | Notes |

|---|---|---|---|

| Catalyst | (R)-BINOL, chiral biphenol | >99% ee | Chiral induction |

| Solvent | Toluene/mesitylene | — | Non-polar solvents preferred |

| Temperature | Room temperature | — | Mild conditions favor stereocontrol |

Preparation via Hydroxylation and Amination of Pyridine Precursors

An alternative route involves the functionalization of pyridine precursors, such as 3-bromopyridine derivatives, through nucleophilic substitution and hydroxylation to introduce the hydroxy and amino groups, followed by boronic acid installation.

Key Steps:

- Nucleophilic substitution with phenylethylamine derivatives.

- Hydroxylation at specific positions on the pyridine ring.

- Boronate formation via reaction with boronic acids or esters.

Research Findings:

Data Table: Functionalization Strategy

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroxylation | KMnO4 | Aqueous, controlled temperature | Moderate | Selective at C-5 position |

| Amination | Phenylethylamine | Reflux, basic conditions | Variable | Requires purification |

| Boronic acid coupling | Boronic acids | Under Petasis or Suzuki conditions | Up to 96% | Final step |

Summary and Outlook

The synthesis of (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid can be achieved via multiple advanced methods, primarily involving multicomponent reactions, transition metal-catalyzed cross-couplings, and asymmetric catalysis. The choice of method depends on the desired stereochemistry, functional group compatibility, and overall yield.

Future research is likely to focus on optimizing asymmetric catalysis for enantioselectivity, developing greener reaction conditions, and expanding substrate scope to include more diverse pyridine derivatives.

Biological Activity

(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid, with the CAS number 1613639-39-6, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group, making it a candidate for various therapeutic applications, particularly in enzyme inhibition and cancer treatment.

Molecular Formula and Weight

- Molecular Formula : C₁₃H₁₅BN₂O₃

- Molecular Weight : 258.09 g/mol

Structural Features

The compound features:

- A pyridine ring that contributes to its biological activity.

- A boronic acid moiety, which is known for its ability to form covalent bonds with diols and amino acids.

Enzyme Inhibition

Boronic acids are well-known for their role as enzyme inhibitors. (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid has been studied for its ability to inhibit various proteases:

- Serine Proteases : These enzymes are critical in many biological processes, including digestion and immune response. The compound has shown potential as a serine protease inhibitor, which could be beneficial in treating diseases where these enzymes play a role.

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism and is a target for diabetes treatment. Studies indicate that similar boronic acids have demonstrated high inhibitory potency against DPP-IV, suggesting that (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid may exhibit similar properties .

Antitumor Activity

Recent research has highlighted the potential of boronic acids in cancer therapy. The ability of (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid to induce apoptosis in cancer cells has been noted, particularly through the inhibition of proteasome activity. This mechanism can lead to the accumulation of pro-apoptotic factors within the cell, promoting cell death .

Case Studies

A study published in the International Journal of Molecular Sciences demonstrated that boronic acid derivatives could selectively inhibit cancer cell proliferation. The specific effects of (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid were evaluated on various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations .

| Compound | Target | IC50 Value | Effect |

|---|---|---|---|

| (R)-(5-(2-Hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid | DPP-IV | < 4 nM | High inhibition |

| Similar Boronic Acid Derivative | Proteasome | 29 µM | Induces apoptosis |

The mechanism by which (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid exerts its biological activity involves:

- Covalent Binding : The boronic acid group can form reversible covalent bonds with serine residues in the active sites of target enzymes.

- Disruption of Enzyme Function : This binding inhibits the enzymatic activity, leading to downstream effects such as reduced substrate turnover and altered signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous pyridin-3-yl boronic acids:

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The target compound’s hydroxyethylamino-phenylethyl substituent is mildly electron-donating, which may reduce its reactivity in Suzuki-Miyaura couplings compared to electron-withdrawing analogs like trifluoroacetyl-substituted derivatives (e.g., 218.93 Da compound, CAS 1310384-93-0) .

- However, para-substitution on the pyridine ring (relative to the boronic acid) generally facilitates better reactivity than ortho-substituted analogs, as seen in .

Solubility and Pharmacokinetic Properties

- Polar Surface Area (PSA): The target compound’s hydroxyl and amino groups increase its PSA, enhancing hydrophilicity compared to analogs like [6-(3-(dimethylamino)propoxy)-pyridin-3-yl]boronic acid (CAS 1003043-49-9), which has a flexible alkoxy chain .

- LogP and Bioavailability : The phenyl group balances hydrophilicity, likely resulting in a moderate LogP. This contrasts with pyrrolidinyl-substituted analogs (CAS 1218790-56-7), where the cyclic amine may improve membrane permeability .

Q & A

Q. What are the key synthetic strategies for preparing (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

- Step 1 : Introduction of the boronic acid group at the 3-position of pyridine via Miyaura borylation (e.g., using Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Step 2 : Installation of the (2-hydroxy-1-phenylethyl)amino group at the 5-position via nucleophilic substitution or reductive amination, ensuring retention of stereochemistry (R-configuration) by using chiral auxiliaries or catalysts .

- Critical considerations : Protect the boronic acid moiety during amination steps using trimethyl borate or pinacol ester derivatives to prevent side reactions .

Q. How can the stereochemical purity of the (R)-configured compound be validated?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under polar organic mode (e.g., ethanol/hexane) to resolve enantiomers .

- Optical rotation measurement : Compare experimental [α]D values with literature data for analogous boronic acid derivatives .

- X-ray crystallography : Single-crystal analysis using SHELXL refinement (via SHELX suite) to confirm absolute configuration .

Q. What are the primary challenges in handling this boronic acid derivative?

- Moisture sensitivity : Boronic acids readily hydrolyze to boroxines. Store under inert gas (argon) at –20°C in anhydrous DMSO or THF .

- Protic solvent incompatibility : Avoid aqueous or alcoholic solvents during reactions to prevent protodeboronation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting of boronic acid protons) be resolved?

- Dynamic equilibria : Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Use deuterated solvents with low polarity (e.g., CDCl₃) and add a stabilizing agent like 1,2-dimethoxyethane to simplify spectra .

- Variable-temperature NMR : Conduct experiments at –40°C to slow exchange processes and clarify splitting patterns .

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H with ¹³C/¹¹B signals .

Q. What methodologies are effective for analyzing trace impurities in Suzuki-Miyaura coupling reactions using this compound?

- LC-MS with ion pairing : Use trifluoroacetic acid (0.1%) in the mobile phase to enhance retention and detect boronic acid adducts (e.g., boronate-ester byproducts) .

- High-resolution mass spectrometry (HRMS) : Identify impurities via exact mass matching (e.g., Δ < 3 ppm) using ESI+ or MALDI-TOF .

- 19F NMR (if fluorinated coupling partners) : Track residual aryl halides or fluorinated intermediates .

Q. How can low yields in cross-coupling reactions be mitigated?

- Optimize ligand systems : Replace Pd(PPh₃)₄ with Buchwald ligands (e.g., XPhos) for electron-deficient pyridine substrates .

- Protection strategies : Temporarily convert the boronic acid to its pinacol ester to prevent protodeboronation during coupling .

- Base selection : Use Cs₂CO₃ instead of Na₂CO₃ to enhance solubility in THF/H₂O biphasic systems .

Q. What crystallographic techniques are recommended for resolving disordered boronic acid moieties?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model rotational or inversion twins common in boronic acid crystals .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H∙∙∙N hydrogen bonds) to validate packing motifs .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion and improve resolution .

Methodological Notes

- Stereochemical integrity : Monitor reaction progress with inline IR to detect intermediate species and minimize racemization .

- Byproduct identification : Use preparative TLC to isolate side products and characterize via ¹¹B NMR .

- Scale-up considerations : Replace batch reactors with flow chemistry setups to control exothermic reactions (e.g., borylation steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.